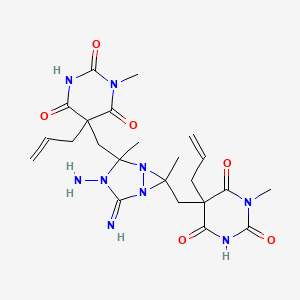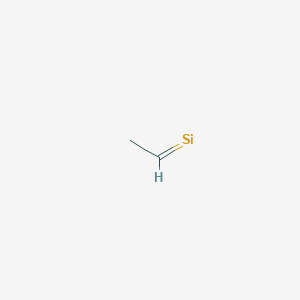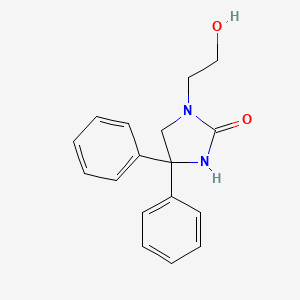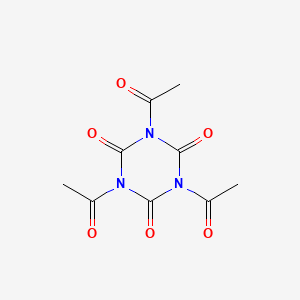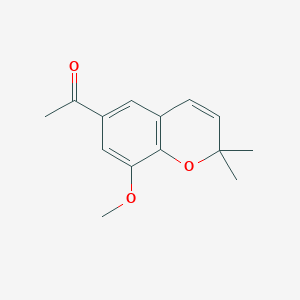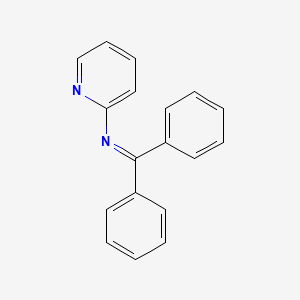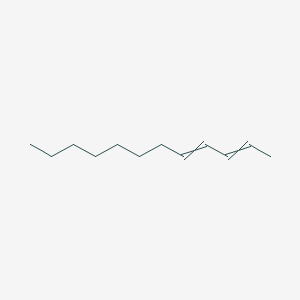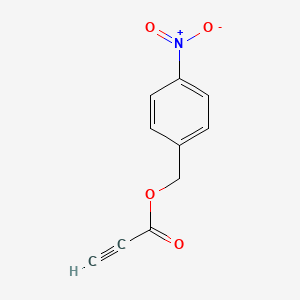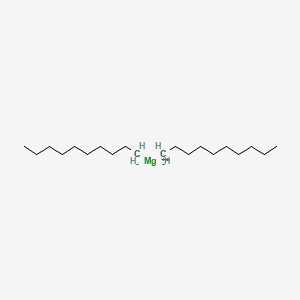
1,1'-(Buta-1,3-diene-2,3-diyl)dinaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is an organic compound characterized by the presence of two naphthalene units connected via a buta-1,3-diene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with buta-1,3-diene. One common method is the dehydrohalogenation of 1,4-dihalobut-2-ene in the presence of a strong base such as potassium hydroxide. The reaction is carried out under reflux conditions in an alcoholic medium .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. For instance, the use of rhodium-based catalysts in the hydroformylation of conjugated dienes has been reported to produce high regio- and enantio-selectivities .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Acylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins .
Mecanismo De Acción
The mechanism by which 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various chemical reactions, including Diels-Alder cycloadditions, which can modify its biological activity .
Comparación Con Compuestos Similares
1,3-Butadiene: A simpler conjugated diene with similar reactivity.
2,3-Dimethyl-1,3-butadiene: A substituted butadiene with enhanced stability.
Vinylcyclohexene: Another conjugated diene used in similar applications .
Uniqueness: 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is unique due to its dual naphthalene structure, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
31540-91-7 |
|---|---|
Fórmula molecular |
C24H18 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(3-naphthalen-1-ylbuta-1,3-dien-2-yl)naphthalene |
InChI |
InChI=1S/C24H18/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)18(2)22-16-8-12-20-10-4-6-14-24(20)22/h3-16H,1-2H2 |
Clave InChI |
FNNUMAVZRVMUJR-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC2=CC=CC=C21)C(=C)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
